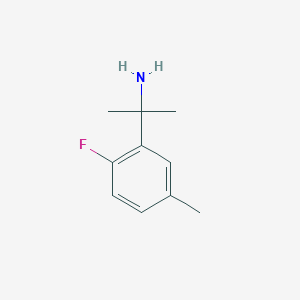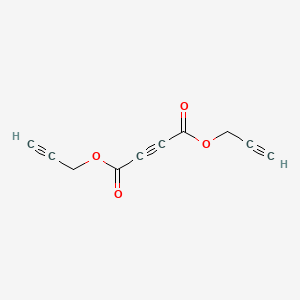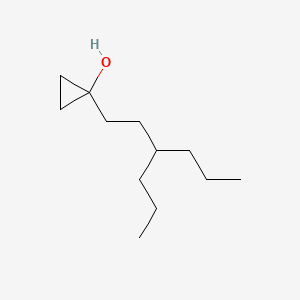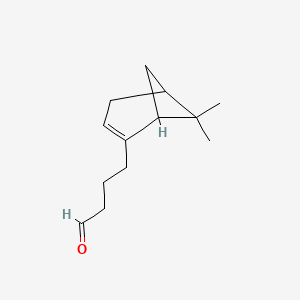
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(311)hept-2-ene-2-butanal, 6,6-dimethyl- is a chemical compound with a unique bicyclic structure It is known for its distinctive molecular configuration, which includes a bicycloheptene ring system with a butanal group and two methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- typically involves the use of starting materials such as bicyclo(3.1.1)hept-2-ene and appropriate aldehyde precursors. One common method involves the reaction of bicyclo(3.1.1)hept-2-ene with a butanal derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure provides rigidity and stability. The compound may participate in various biochemical pathways, influencing cellular processes and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(3.1.1)hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Similar structure with a carboxaldehyde group instead of a butanal group.
Bicyclo(3.1.1)hept-2-ene-2-ethanol, 6,6-dimethyl-: Contains an ethanol group instead of a butanal group.
Bicyclo(3.1.1)hept-2-ene-2-methanol, 6,6-dimethyl-: Features a methanol group in place of the butanal group.
Uniqueness
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- is unique due to its specific functional group arrangement, which imparts distinct reactivity and properties. The presence of the butanal group allows for specific chemical transformations and interactions that are not possible with its analogs.
Propriétés
Numéro CAS |
38049-28-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanal |
InChI |
InChI=1S/C13H20O/c1-13(2)11-7-6-10(12(13)9-11)5-3-4-8-14/h6,8,11-12H,3-5,7,9H2,1-2H3 |
Clé InChI |
OAOCPPMHQWFIRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1C2)CCCC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


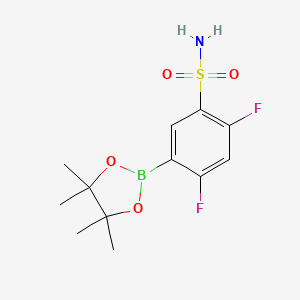
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
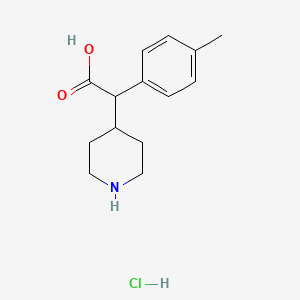
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
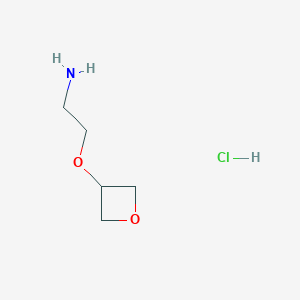
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
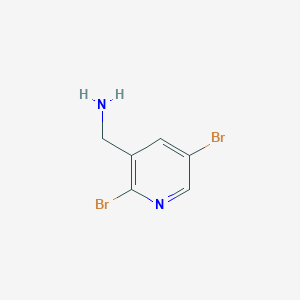
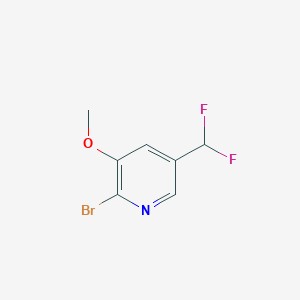
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
